REACTION_SMILES
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[C:1](#[N:2])[c:3]1[cH:4][cH:5][n:6][cH:7][cH:8]1.[CH3:21][OH:22].[NH4+:19].[NH4+:20].[OH2:28].[S:23](=[O:24])(=[O:25])([OH:26])[OH:27].[S:9]([O:10][O:11][S:12]([O-:13])(=[O:14])=[O:15])([O-:16])(=[O:17])=[O:18]>>[C:1](#[N:2])[c:3]1[cH:4][c:5]([CH2:21][OH:22])[n:6][cH:7][cH:8]1
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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N#Cc1ccncc1
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Name
|
|
Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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CO
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Name
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|
Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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[NH4+]
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Name
|
|
Quantity
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Extracted from reaction SMILES
|
Type
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reactant
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Smiles
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[NH4+]
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Name
|
|
Quantity
|
Extracted from reaction SMILES
|
Type
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reactant
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Smiles
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O
|
Name
|
|
Quantity
|
Extracted from reaction SMILES
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Type
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reactant
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Smiles
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O=S(=O)(O)O
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Name
|
|
Quantity
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Extracted from reaction SMILES
|
Type
|
reactant
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Smiles
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O=S(=O)([O-])OOS(=O)(=O)[O-]
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Name
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Type
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product
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Smiles
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N#Cc1ccnc(CO)c1
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Source
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Open Reaction Database (ORD) |
Description
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The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |